N-[(furan-2-ylmethyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
- N-(2-thienylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
- N-(2-pyridylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
Uniqueness
N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H12N4O2S |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H12N4O2S/c1-15-9(4-5-13-15)10(16)14-11(18)12-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H2,12,14,16,18) |
InChI Key |
AQIUKLHIXWWCSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(=S)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.